N-(2-methylphenyl)-4-phenyl-1,3-thiazol-2-amine
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Overview
Description
N-(2-methylphenyl)-4-phenyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2-methylphenyl group and a phenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-4-phenyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylphenyl isothiocyanate with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Preliminary studies suggest that it may have anticancer properties, making it a candidate for further drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-methylphenyl)-4-phenyl-1,3-thiazol-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-4-phenyl-1,3-thiazol-2-amine: shares structural similarities with other thiazole derivatives, such as:
Uniqueness
- This compound stands out due to its unique combination of substituents on the thiazole ring, which may confer distinct biological and chemical properties. Its potential applications in various fields further highlight its uniqueness compared to other thiazole derivatives.
Properties
CAS No. |
21344-75-2 |
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Molecular Formula |
C16H14N2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N2S/c1-12-7-5-6-10-14(12)17-16-18-15(11-19-16)13-8-3-2-4-9-13/h2-11H,1H3,(H,17,18) |
InChI Key |
AURIKSUMCGNTIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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